
Gilteritinib
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le giltéritinib est synthétisé par un procédé en plusieurs étapes à partir du 1-fluoro-2-méthoxy-4-nitrobenzène . La synthèse implique plusieurs étapes clés, notamment un couplage de type Ullmann en présence d'un système catalytique CuI-l-québrachitol . Le produit final, le fumarate de giltéritinib, est obtenu avec un rendement global de 46,9 % .
Méthodes de production industrielle : La production industrielle du fumarate de giltéritinib consiste à dissoudre le giltéritinib dans du dichlorométhane et du méthanol, puis à effectuer une atomisation pour obtenir la forme amorphe . Cette méthode garantit une pureté et une constance élevées du produit final.
Analyse Des Réactions Chimiques
Types de réactions : Le giltéritinib subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions sont essentielles pour son métabolisme et son efficacité thérapeutique.
Réactifs et conditions courants : Les réactifs couramment utilisés dans la synthèse et les réactions du giltéritinib comprennent le dichlorométhane, le méthanol et divers catalyseurs tels que le CuI-l-québrachitol . Les conditions réactionnelles sont soigneusement contrôlées afin de garantir un rendement et une pureté élevés.
Principaux produits formés : Le principal produit formé par la synthèse du giltéritinib est le fumarate de giltéritinib . Ce composé est le principe pharmaceutique actif utilisé dans le traitement de la LAM.
Applications de la recherche scientifique
Le giltéritinib a un large éventail d'applications en recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie . En chimie, il est utilisé comme composé modèle pour étudier les inhibiteurs des tyrosine kinases. En biologie et en médecine, le giltéritinib fait l'objet de recherches approfondies pour son potentiel thérapeutique dans le traitement de divers cancers, en particulier la LAM . Il est également utilisé en association avec d'autres médicaments pour augmenter son efficacité et réduire la résistance .
Mécanisme d'action
Le giltéritinib exerce ses effets en inhibant plusieurs récepteurs tyrosine kinases, notamment le FLT3 . Il cible les mutations du FLT3, qui sont des moteurs clés de la maladie dans la LAM récidivante ou réfractaire . En inhibant la signalisation et la prolifération du récepteur FLT3, le giltéritinib induit l'apoptose des cellules leucémiques . Ce mécanisme d'action en fait une option de traitement puissante et sélective pour les patients atteints de LAM présentant des mutations du FLT3 .
Applications De Recherche Scientifique
Relapsed or Refractory Acute Myeloid Leukemia
Gilteritinib has shown significant benefits in patients with relapsed or refractory FLT3-mutated AML. The ADMIRAL trial demonstrated that this compound resulted in longer overall survival (OS) compared to salvage chemotherapy, with median OS of 9.6 months versus 5.0 months respectively (HR 0.566, p=0.00211) . The complete remission (CR) rates were also higher for this compound (16.4%) compared to salvage chemotherapy (10.2%) .
Post-Transplant Maintenance Therapy
Recent studies have explored this compound's role as a maintenance therapy following allogeneic hematopoietic cell transplantation (HCT). In a study evaluating post-transplant maintenance, this compound improved relapse-free survival (RFS) rates significantly compared to placebo, particularly in patients with minimal residual disease (MRD) . The two-year RFS rate was 72.4% for this compound versus 57.4% for placebo.
Combination Therapies
This compound is being investigated in combination with other agents for enhanced efficacy. For instance, ongoing trials are assessing its use alongside azacitidine in newly diagnosed AML patients who are unfit for intensive chemotherapy . Preliminary results indicate promising CR rates and tolerability.
Case Study 1: Efficacy in Elderly Patients
A cohort study involving elderly patients demonstrated that this compound was well-tolerated and effective, achieving CR in 21% of patients with relapsed/refractory disease . The median OS was reported at 9.5 months, highlighting its potential as a treatment option for older populations who often face higher risks with conventional therapies.
Case Study 2: Real-World Outcomes
Real-world data from a multicenter study indicated that this compound maintained efficacy consistent with clinical trial results, achieving CR rates around 25% among heavily pre-treated patients . These findings underscore the drug's effectiveness outside controlled clinical environments.
Safety Profile
This compound is generally well-tolerated; however, it is associated with specific adverse events such as anemia (77.9%) and thrombocytopenia (45.1%) . The incidence of severe adverse events was lower compared to traditional chemotherapy regimens, making it a favorable option for many patients.
Comparative Efficacy
A comparative analysis between this compound and other tyrosine kinase inhibitors like alectinib showed that while both drugs effectively inhibit tumor growth, this compound exhibited superior antitumor activity against certain cancer types, including non-small cell lung cancer models .
Mécanisme D'action
Gilteritinib exerts its effects by inhibiting multiple receptor tyrosine kinases, including FLT3 . It targets FLT3 mutations, which are key drivers of disease in relapsed or refractory AML . By inhibiting FLT3 receptor signaling and proliferation, this compound induces apoptosis in leukemic cells . This mechanism of action makes it a potent and selective treatment option for AML patients with FLT3 mutations .
Comparaison Avec Des Composés Similaires
Le giltéritinib est souvent comparé à d'autres inhibiteurs du FLT3 tels que la midostaurine et le quizartinib . Bien que tous ces composés ciblent les mutations du FLT3, le giltéritinib se distingue par sa sélectivité et sa puissance supérieures . De plus, le giltéritinib a montré de meilleurs taux de survie globale et de taux de réponse dans les essais cliniques par rapport à ses homologues . Cela en fait une option unique et précieuse dans le traitement de la LAM.
Liste de composés similaires :- Midostaurine
- Quizartinib
- Sorafenib
- Crenolanib
Activité Biologique
Gilteritinib is a second-generation tyrosine kinase inhibitor (TKI) primarily used in the treatment of acute myeloid leukemia (AML) with FLT3 mutations. Its unique mechanism of action and pharmacological properties make it a significant advancement in targeted cancer therapy. This article delves into the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.
This compound selectively inhibits both FLT3-ITD (internal tandem duplication) and FLT3-TKD (tyrosine kinase domain) mutations, which are often associated with poor prognosis in AML. It operates by competitively blocking the ATP-binding site of the FLT3 receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. Additionally, this compound has been shown to inhibit AXL, another receptor tyrosine kinase implicated in resistance mechanisms against FLT3 inhibitors .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption, with peak plasma concentrations reached within 2 to 6 hours post-administration. The mean elimination half-life is approximately 113 hours, allowing for once-daily dosing. This compound is primarily metabolized by cytochrome P450 3A4, and its elimination occurs mainly through feces .
Case Study Overview
- Phase IB Study in Newly Diagnosed AML : A study involving patients with newly diagnosed AML demonstrated that this compound had significant single-agent activity, achieving a complete remission rate of approximately 50% in patients harboring FLT3 mutations .
- Dual Inhibition in the Tumor Microenvironment : Research indicated that this compound not only targets FLT3 but also effectively inhibits AXL within the tumor microenvironment. This dual inhibition was shown to enhance antitumor efficacy against AML cells, particularly under conditions of hypoxia that typically promote cell survival .
In Vitro and In Vivo Studies
This compound has been extensively studied in both in vitro and in vivo models:
- In Vitro Studies : this compound treatment resulted in a significant reduction of cell viability in various AML cell lines with FLT3 mutations. For instance, a study showed that this compound reduced the proliferation of lung cancer cells (A549 and H1650) with IC50 values of 158 nM and 89 nM respectively .
- In Vivo Studies : Animal studies demonstrated that this compound significantly suppressed tumor development when administered daily for 28 days, achieving tumor growth inhibition rates between 63% to 100% at various doses .
Summary of Biological Activity Findings
Resistance Mechanisms
Despite its efficacy, resistance to this compound can occur due to various mechanisms, including the activation of AXL signaling pathways. The concurrent inhibition of AXL alongside FLT3 may mitigate this resistance and enhance therapeutic outcomes .
Propriétés
IUPAC Name |
6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44N8O3/c1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36/h5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQYAJJFPNQOOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027949 | |
Record name | Gilteritinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
Record name | Gilteritinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12141 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Gilteritinib is a potent selective inhibitor of both of the mutations, internal tandem duplication (ITD) and tyrosine kinase domain (TKD), of the FLT3 receptor. In the same note, gilteritinib also inhibits AXL and ALK tyrosine kinases. FLT3 and AXL are molecules involved in the growth of cancer cells. The activity of gilteritinib permits an inhibition of the phosphorylation of FLT3 and its downstream targets such as STAT5, ERK and AKT. The interest in FLT3 transmembrane tyrosine kinases was raised when studies reported that approximately 30% of the patients with acute myeloid leukemia presented a mutationally activated isoform. As well, the mutation ITD is associated with poor patient outcomes while the mutation TKD produces a resistance mechanism to FLT3 tyrosine kinase inhibitors and the AXL tyrosine kinase tends to produce a resistance mechanism to chemotherapies. | |
Record name | Gilteritinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12141 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1254053-43-4 | |
Record name | 6-Ethyl-3-[[3-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]amino]-5-[(tetrahydro-2H-pyran-4-yl)amino]-2-pyrazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1254053-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gilteritinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254053434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gilteritinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12141 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gilteritinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GILTERITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66D92MGC8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.